1,1,2,2-Tetrachloroethane-d2

Catalog No.
S1893446
CAS No.
33685-54-0
M.F
C2H2Cl4
M. Wt
169.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrachloroethane-d2

CAS Number

33685-54-0

Product Name

1,1,2,2-Tetrachloroethane-d2

IUPAC Name

1,1,2,2-tetrachloro-1,2-dideuterioethane

Molecular Formula

C2H2Cl4

Molecular Weight

169.9 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D

InChI Key

QPFMBZIOSGYJDE-QDNHWIQGSA-N

SMILES

C(C(Cl)Cl)(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl

Isomeric SMILES

[2H]C(C([2H])(Cl)Cl)(Cl)Cl

NMR Solvent

  • Reduced signal interference: Protons (¹H) in most molecules contribute to the NMR signal. By using a deuterated solvent, the background signal from the solvent itself is minimized, allowing for better detection of the desired signals from the sample being studied [Sigma-Aldrich].
  • Lock solvent: Deuterated solvents are often used as "lock solvents" in NMR spectroscopy. The deuterium lock signal can be used to automatically adjust the magnetic field strength during the experiment, ensuring a stable and consistent spectrum [Chemistry LibreTexts, ].
  • Beyond NMR, 1,1,2,2-Tetrachloroethane-d2 finds limited application in other scientific research areas.
  • Synthesis: In some cases, 1,1,2,2-Tetrachloroethane-d2 can be used as a solvent during the synthesis of specific compounds, particularly when studying reaction mechanisms or incorporating deuterium into a molecule [applications may vary depending on the specific research].

1,1,2,2-Tetrachloroethane-d2 is a deuterated derivative of 1,1,2,2-tetrachloroethane, characterized by the presence of four chlorine atoms and two deuterium atoms in its molecular structure. Its chemical formula is C₂D₂Cl₄, and it has a molecular weight of 169.86 g/mol. The compound is primarily used as a solvent in various chemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling properties .

TCE-d2 inherits the hazardous properties of TCE. It is classified as a suspected carcinogen and can cause severe health effects upon inhalation, ingestion, or skin contact [].

  • Acute Toxicity: Exposure to TCE-d2 can lead to central nervous system depression, dizziness, nausea, and respiratory problems [].
  • Chronic Toxicity: Long-term exposure to TCE-d2 is suspected to be carcinogenic and may cause developmental and reproductive issues [].
Typical of chlorinated hydrocarbons. These include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Elimination Reactions: Under strong bases, it can undergo elimination reactions to form alkenes.
  • Reduction Reactions: It can be reduced to less chlorinated compounds or hydrocarbons.

The presence of deuterium allows for specific studies using NMR spectroscopy, enabling researchers to trace reaction pathways and mechanisms more effectively .

The synthesis of 1,1,2,2-tetrachloroethane-d2 typically involves the chlorination of ethane or ethylene in the presence of deuterated solvents or reagents. Common methods include:

  • Direct Chlorination: Ethylene is reacted with chlorine gas under controlled conditions to introduce chlorine atoms while utilizing deuterated solvents.
  • Halogen Exchange Reactions: Existing chlorinated compounds can be treated with deuterated sources (e.g., deuterated hydrogen chloride) to replace hydrogen with deuterium.

These methods ensure a high degree of purity and isotopic labeling necessary for analytical applications .

1,1,2,2-Tetrachloroethane-d2 has several notable applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its deuterium content which minimizes background signals from hydrogen.
  • Chemical Synthesis: Used as a reagent or solvent in various organic synthesis processes.
  • Research in Material Science: Employed in the study and development of thermoelectric materials and carbon nanotubes .

Interaction studies involving 1,1,2,2-tetrachloroethane-d2 primarily focus on its behavior in NMR environments and its reactivity with other chemical species. These studies help elucidate:

  • Solvent Effects: Understanding how the compound influences reaction mechanisms and kinetics.
  • Isotope Effects: Investigating how the presence of deuterium alters chemical reactivity compared to non-deuterated analogs.

Such studies are crucial for developing more efficient synthetic pathways and understanding fundamental chemical processes .

Several compounds share structural similarities with 1,1,2,2-tetrachloroethane-d2. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMolecular WeightUnique Features
1,1-DichloroethaneC₂H₂Cl₂98.96 g/molLess chlorinated; used as a solvent
1,1,2-TrichloroethaneC₂HCl₃133.39 g/molMore reactive; used in organic synthesis
1-Chloro-2-deuteroethaneC₂D₃Cl96.48 g/molContains one deuterium; different isotopic labeling
1,2-DichloroethaneC₂H₄Cl₂98.96 g/molDifferent substitution pattern; less toxic

The unique aspect of 1,1,2,2-tetrachloroethane-d2 lies in its specific isotopic labeling with deuterium and its utility in NMR spectroscopy. This makes it particularly valuable for detailed studies in organic chemistry and material science .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

33685-54-0

Dates

Modify: 2023-08-16

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